Cas no 33529-63-4 (Ergoline-8-acetamide, 6-methyl-, (8b)-)

Ergoline-8-acetamide, 6-methyl-, (8b)- structure
33529-63-4 structure
Productnaam:Ergoline-8-acetamide, 6-methyl-, (8b)-
CAS-nummer:33529-63-4
MF:C17H21N3O
MW:283.368143796921
CID:3942679
PubChem ID:21124022

Ergoline-8-acetamide, 6-methyl-, (8b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ergoline-8-acetamide, 6-methyl-, (8b)-
    • VUFB 6683
    • Q27276212
    • D-8.BETA.-(CARBAMOYLMETHYL)-6-METHYLERGOLINE
    • ERGOLINE-8.BETA.-ACETAMIDE, 6-METHYL-
    • SCHEMBL11421566
    • .ALPHA.-D-6-METHYLERGOLINYL-8-ACETAMIDE
    • D-6-METHYLERGOLIN-8-YLACETAMIDE
    • 33529-63-4
    • ERGOLINE-8-ACETAMIDE, 6-METHYL-, (8.BETA.)-
    • D7HH5OGW9W
    • 2-((6AR,9S)-7-METHYL-6,6A,8,9,10,10A-HEXAHYDRO-4H-INDOLO(4,3-FG)QUINOLINE-9-YL)ACETAMIDE
    • (8-.BETA.)-6-METHYLERGOLINE-8-ACETAMIDE
    • D-6-methyl-8-ergolin-1-ylacetic acid amide tartrate
    • ACETAMIDE, 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)-
    • (8-beta)-6-methylergoline-8-acetamide
    • 6-METHYLERGOLINE-8-ACETAMIDE, (8-.BETA.)-
    • UNII-D7HH5OGW9W
    • 2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide
    • alpha-D-6-Methylergolinyl-8-acetamide
    • D-8beta-(Carbamoylmethyl)-6-methylergoline
    • J389.146A
    • 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)ACETAMIDE
    • 6-METHYLERGOLINE-8.BETA.-ACETAMIDE
    • Ergoline-8beta-acetamide, 6-methyl-
    • Ergoline-8-acetamide, 6-methyl-, (8beta)-
    • Inchi: InChI=1S/C17H21N3O/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21)/t10-,13+,15+/m0/s1
    • InChI-sleutel: CHCGOOUKGROCOZ-PSOPSSQASA-N

Berekende eigenschappen

  • Exacte massa: 283.168
  • Monoisotopische massa: 283.168
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 426
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 62.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.219
  • Smeltpunt: 237 - 239.5 °C
  • Kookpunt: 562°C at 760 mmHg
  • Vlampunt: 293.7°C
  • LogboekP: 2.64150

Related Articles

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.